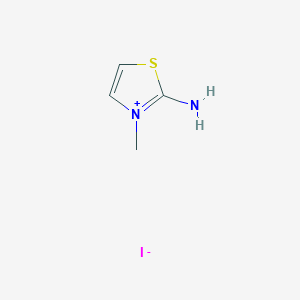![molecular formula C19H19N2O2P B12538789 Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- CAS No. 653565-03-8](/img/structure/B12538789.png)
Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphinic acid group attached to a phenyl ring, which is further connected to a pyridine ring via a phenylmethylamino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- typically involves multi-step organic reactions. One common method includes the condensation of carbonyl compounds with primary amines to form azomethine intermediates. These intermediates are then reacted with tris(trimethylsilyl) phosphite to yield trimethylsilylphosphonic esters, which are subsequently cleaved with methanol-water to produce the desired phosphinic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of polymer-supported reagents can enhance the efficiency and selectivity of the reactions, making the process more suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Explored for its potential as a metalloprotease inhibitor, which could have therapeutic applications.
Industry: Utilized in the development of polymer-supported reagents for separation processes.
Wirkmechanismus
The mechanism of action of phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This is particularly relevant in the context of metalloprotease inhibition, where the compound mimics the transition state of the enzyme’s natural substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acids: Similar in structure but contain a phosphonic acid group instead of a phosphinic acid group.
Phosphine oxides: Contain a phosphine oxide group and are used in similar applications.
Phosphonates: Esters of phosphonic acids, used in various industrial and pharmaceutical applications.
Uniqueness
Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a bioisostere and its potential as a metalloprotease inhibitor set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
653565-03-8 |
|---|---|
Molekularformel |
C19H19N2O2P |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
[(benzylamino)-pyridin-4-ylmethyl]-phenylphosphinic acid |
InChI |
InChI=1S/C19H19N2O2P/c22-24(23,18-9-5-2-6-10-18)19(17-11-13-20-14-12-17)21-15-16-7-3-1-4-8-16/h1-14,19,21H,15H2,(H,22,23) |
InChI-Schlüssel |
QKMVQLROCPMMAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(C2=CC=NC=C2)P(=O)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


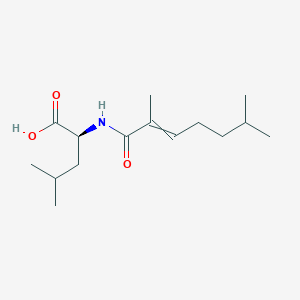
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
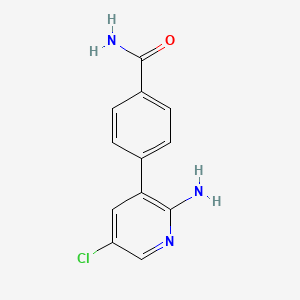
![Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-](/img/structure/B12538725.png)
![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
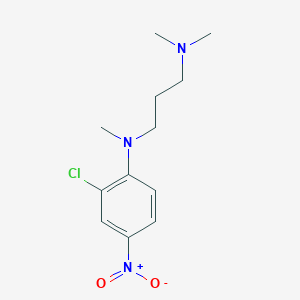

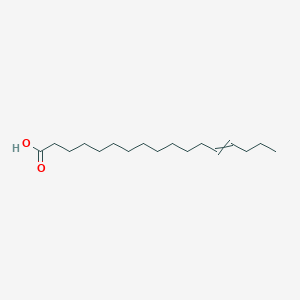
![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)

